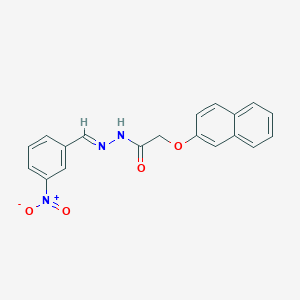

2-(2-naphthyloxy)-N'-(3-nitrobenzylidene)acetohydrazide

Beschreibung

BenchChem offers high-quality 2-(2-naphthyloxy)-N'-(3-nitrobenzylidene)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-naphthyloxy)-N'-(3-nitrobenzylidene)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

303086-56-8 |

|---|---|

Molekularformel |

C19H15N3O4 |

Molekulargewicht |

349.3 g/mol |

IUPAC-Name |

2-naphthalen-2-yloxy-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C19H15N3O4/c23-19(21-20-12-14-4-3-7-17(10-14)22(24)25)13-26-18-9-8-15-5-1-2-6-16(15)11-18/h1-12H,13H2,(H,21,23)/b20-12+ |

InChI-Schlüssel |

UYQYAFSVSISKAH-UDWIEESQSA-N |

Isomerische SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Comprehensive NMR Characterization of 2-(2-Naphthyloxy)-N'-(3-nitrobenzylidene)acetohydrazide: Structural Dynamics and Spectral Assignment

Executive Summary

The compound 2-(2-naphthyloxy)-N'-(3-nitrobenzylidene)acetohydrazide is a highly functionalized N-acylhydrazone derivative. Molecules containing the N-acylhydrazone pharmacophore are of intense interest in drug discovery due to their modular synthesis and diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and antitumoral activities[1].

Accurate structural characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy is complicated by its inherent structural dynamics. Like many N-acylhydrazones, this molecule exhibits stereochemical complexity in solution, existing as an equilibrium mixture of conformational isomers. This whitepaper provides an in-depth, authoritative guide to the NMR characterization of 2-(2-naphthyloxy)-N'-(3-nitrobenzylidene)acetohydrazide, detailing the causality behind spectral anomalies, providing a self-validating experimental protocol, and presenting a complete spectral assignment.

Structural Dynamics: Isomerism and Rotameric Equilibrium

To accurately interpret the NMR spectra of 2-(2-naphthyloxy)-N'-(3-nitrobenzylidene)acetohydrazide, one must first understand the molecular dynamics of the N-acylhydrazone core (-CO-NH-N=CH-).

E/Z Isomerism and Amide Bond Rotation

The azomethine double bond (C=N) predominantly adopts the more thermodynamically stable E configuration to minimize steric hindrance between the 2-naphthyloxyacetohydrazide moiety and the 3-nitrobenzylidene ring. However, the critical dynamic feature arises from the amide bond (C-N).

Due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group (nN → π*C=O), the C-N bond acquires partial double-bond character. This restricts free rotation, leading to the formation of syn-periplanar and anti-periplanar conformers (frequently referred to as cis and trans amide rotamers)[2].

Solvent Effects and Signal Duplication

In polar, hydrogen-bond-accepting solvents like DMSO-d6, the energy barrier to rotation around the C-N bond is sufficiently high that the interconversion between the syn and anti rotamers is slow on the NMR timescale at room temperature (298 K). Consequently, the NMR spectrum displays signal duplication for specific protons and carbons—most notably the amide (NH), azomethine (N=CH), and aliphatic methylene (-O-CH2-) groups[3].

Recognizing this duplication is a hallmark of expertise in hydrazone chemistry; inexperienced analysts frequently misinterpret these secondary signals as chemical impurities.

Figure 1: Synthesis and structural dynamics of the N-acylhydrazone core, illustrating rotameric equilibrium.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the NMR characterization must be treated as a self-validating system. The following protocol utilizes Variable Temperature (VT) NMR to definitively distinguish between structural rotamers and actual chemical impurities.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 15–20 mg of highly purified 2-(2-naphthyloxy)-N'-(3-nitrobenzylidene)acetohydrazide in 0.6 mL of anhydrous DMSO-d6.

-

Causality: DMSO-d6 is strictly required. Protic solvents (like CD3OD) will cause rapid deuterium exchange with the amide NH, obliterating the signal. Furthermore, DMSO-d6 stabilizes the rotameric equilibrium, allowing for the observation of both conformers[2].

-

-

1D Acquisition (298 K): Acquire standard 1H (400 or 600 MHz) and 13C (100 or 150 MHz) spectra. Ensure a sufficient relaxation delay (D1 ≥ 2s) for accurate integration of the duplicated signals to determine the major/minor conformer ratio.

-

Variable Temperature (VT) Validation: If signal duplication is observed (e.g., two singlets for the -O-CH2- group), gradually heat the sample within the spectrometer from 298 K to 353 K, acquiring rapid 1H spectra at 10 K intervals.

-

Self-Validation: As thermal energy overcomes the rotational barrier of the C-N bond, the exchange rate between the syn and anti conformers increases. At the coalescence temperature, the duplicated signals will merge into a single, broad peak. If the secondary signals do not coalesce, they belong to an impurity[3].

-

-

2D NMR Acquisition: Return the sample to 298 K. Acquire HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra to unambiguously map the proton-carbon connectivities, particularly for the complex naphthyl and nitrophenyl aromatic regions.

Figure 2: Self-validating NMR workflow utilizing VT-NMR to confirm rotameric identity.

Spectral Data Presentation & Analysis

The following tables summarize the expected chemical shifts based on the structural environment and established literature for analogous naphthyloxy acetohydrazones and nitrobenzylidene derivatives[1][4]. Data is presented for the major conformer in DMSO-d6, with notes on the minor rotameric shifts.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is characterized by four distinct regions: the highly deshielded amide proton, the azomethine proton, the complex aromatic region (containing both the electron-deficient 3-nitrophenyl ring and the electron-rich naphthyl ring), and the aliphatic methylene spacer.

Table 1: ¹H NMR Assignments (DMSO-d6, 298 K)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity & Coupling | Integration | Mechanistic Insight / Causality |

| Amide (-NH-) | ~11.85 (Major)~12.05 (Minor) | Broad Singlet (bs) | 1H | Highly deshielded due to the adjacent carbonyl and nitrogen electronegativity. Duplication confirms rotamers[2]. |

| Azomethine (-N=CH-) | ~8.35 (Major)~8.10 (Minor) | Singlet (s) | 1H | Deshielded by the C=N double bond anisotropy and the adjacent electron-withdrawing nitrobenzylidene ring. |

| Nitrophenyl H-2' | ~8.55 | Triplet (t, J ≈ 2.0 Hz) | 1H | Most deshielded aromatic proton; sits between the electron-withdrawing -NO2 and hydrazone groups. |

| Nitrophenyl H-4' | ~8.25 | Doublet of doublets (dd) | 1H | Deshielded by the ortho-nitro group. |

| Nitrophenyl H-6' | ~8.15 | Doublet (d, J ≈ 7.8 Hz) | 1H | Deshielded by the ortho-hydrazone group. |

| Naphthyl Protons | 7.10 – 7.90 | Complex Multiplets (m) | 7H | The 2-naphthyloxy ring protons appear as a complex overlapping pattern. H-1 (ortho to the ether oxygen) typically appears furthest upfield (~7.15 ppm) due to oxygen's +M (mesomeric) effect. |

| Nitrophenyl H-5' | ~7.75 | Triplet (t, J ≈ 8.0 Hz) | 1H | Meta to both substituents; least affected by their inductive/mesomeric deshielding effects. |

| Methylene (-O-CH2-) | ~4.85 (Major)~5.30 (Minor) | Singlet (s) | 2H | Shifted downfield relative to standard alkanes due to the adjacent ether oxygen and carbonyl group[4]. The significant Δδ between rotamers is caused by the anisotropic deshielding cone of the C=N bond in the anti conformer[3]. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a clear map of the molecular skeleton. The carbonyl and azomethine carbons are highly diagnostic.

Table 2: ¹³C NMR Assignments (DMSO-d6, 298 K)

| Carbon Environment | Chemical Shift (δ, ppm) | Mechanistic Insight / Causality |

| Carbonyl (C=O) | ~168.5 (Major), ~163.5 (Minor) | Extreme downfield shift due to oxygen electronegativity and sp2 hybridization. Duplication is highly prominent[2]. |

| Naphthyl (C-O) | ~156.0 | Deshielded by the direct attachment to the ether oxygen. |

| Nitrophenyl (C-NO2) | ~148.5 | Deshielded by the strongly electron-withdrawing nitro group. |

| Azomethine (C=N) | ~146.0 (Major), ~142.5 (Minor) | Characteristic shift for imine/hydrazone carbons. |

| Aromatic Carbons | 107.0 – 135.0 | 15 distinct carbon signals expected (excluding C-O and C-NO2). The naphthyl C-1 carbon appears furthest upfield (~107 ppm) due to the strong +M effect of the adjacent ether oxygen. |

| Methylene (-O-CH2-) | ~66.5 (Major), ~65.0 (Minor) | Deshielded by the adjacent oxygen atom and carbonyl group. |

Conclusion

The NMR characterization of 2-(2-naphthyloxy)-N'-(3-nitrobenzylidene)acetohydrazide requires a nuanced understanding of N-acylhydrazone structural dynamics. The duplication of signals for the NH, N=CH, and -O-CH2- protons is not indicative of synthetic failure, but rather the natural thermodynamic equilibrium of syn and anti amide rotamers in DMSO-d6. By employing a self-validating protocol utilizing Variable Temperature (VT) NMR and 2D correlation spectroscopy, researchers can definitively assign the spectral features of this complex pharmacophore, ensuring high-fidelity data for downstream drug development applications.

References

-

[4] Synthesis and characterization of novel derivatives of oxadiazole substituted metal (II) phthalocyanines. Scholars Research Library. Available at: [Link]

-

[1] N'-(3-Nitrobenzylidene)acetohydrazide | C9H9N3O3 | CID 9554998. PubChem, National Institutes of Health (NIH). Available at:[Link]

-

[2] Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. PubMed Central (PMC). Available at: [Link]

-

[3] Synthesis and characterization of four N-acylhydrazones as potential O,N,O donors for Cu2+. Semantic Scholar. Available at:[Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(2-naphthyloxy)-N'-(3-nitrobenzylidene)acetohydrazide

This guide provides a comprehensive technical overview of the methodologies and scientific rationale behind the crystal structure analysis of 2-(2-naphthyloxy)-N'-(3-nitrobenzylidene)acetohydrazide. Designed for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, crystallographic analysis, and computational examination of this hydrazone derivative, grounding each step in established scientific principles.

Introduction: The Significance of Hydrazone Derivatives

Hydrazone derivatives, characterized by the –NH–N=C– functional group, are a cornerstone of medicinal chemistry and materials science. Their versatile biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make them attractive scaffolds for drug design.[1][2] The specific molecule, 2-(2-naphthyloxy)-N'-(3-nitrobenzylidene)acetohydrazide (Molecular Formula: C₁₉H₁₅N₃O₄[3]), combines the structural features of a naphthyloxy group, an acetohydrazide linker, and a nitrobenzylidene moiety, suggesting a potential for complex intermolecular interactions and diverse pharmacological applications.[4][5][6]

The three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding a compound's physicochemical properties, such as solubility, stability, and bioavailability. Single-crystal X-ray diffraction is the definitive technique for elucidating this arrangement, providing precise data on bond lengths, bond angles, and intermolecular interactions. This guide will detail the logical flow from synthesis to in-depth structural and computational analysis.

Part 1: Synthesis and Characterization

The synthesis of 2-(2-naphthyloxy)-N'-(3-nitrobenzylidene)acetohydrazide is typically achieved through a classical two-step condensation reaction. This approach is widely used for preparing hydrazone compounds.[2][7]

Step 1: Synthesis of 2-(2-naphthyloxy)acetohydrazide

The precursor, 2-(2-naphthyloxy)acetohydrazide, is synthesized by reacting an ester, such as ethyl 2-(2-naphthyloxy)acetate, with hydrazine hydrate.[8][9] This nucleophilic acyl substitution reaction is a standard method for producing hydrazides.[8]

Experimental Protocol:

-

Reaction Setup: Dissolve ethyl 2-(2-naphthyloxy)acetate in ethanol.

-

Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate to the solution.

-

Reflux: Heat the mixture under reflux for several hours to drive the reaction to completion.

-

Isolation: Cool the reaction mixture. The resulting solid product, 2-(2-naphthyloxy)acetohydrazide, is collected by filtration, washed with cold ethanol or water, and dried.[10]

Step 2: Synthesis of the Final Compound

The target compound is then synthesized by the condensation of 2-(2-naphthyloxy)acetohydrazide with 3-nitrobenzaldehyde.

Experimental Protocol:

-

Dissolution: Dissolve 2-(2-naphthyloxy)acetohydrazide in a suitable solvent, such as ethanol or methanol.

-

Condensation: Add an equimolar amount of 3-nitrobenzaldehyde to the solution. A catalytic amount of glacial acetic acid is often added to facilitate the reaction.

-

Reaction and Precipitation: Stir the mixture at room temperature or with gentle heating. The formation of the hydrazone product, 2-(2-naphthyloxy)-N'-(3-nitrobenzylidene)acetohydrazide, typically results in its precipitation from the solution.

-

Purification: The crude product is collected by filtration, washed, and can be recrystallized from a suitable solvent like dimethylformamide (DMF) or ethanol to obtain high-purity crystals.[11]

Spectroscopic Characterization

Prior to crystallographic analysis, the synthesized compound's identity and purity are confirmed using various spectroscopic techniques:

-

FT-IR Spectroscopy: The presence of key functional groups is confirmed by characteristic absorption bands. For the title compound, one would expect to see N-H stretching vibrations, C=O (amide) stretching, C=N (imine) stretching, and N-O stretching from the nitro group.[7][11]

-

¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure.[2][12]

-

Mass Spectrometry: This analysis confirms the molecular weight of the synthesized compound.[13]

Part 2: Single-Crystal X-ray Diffraction Analysis

The core of the structural analysis lies in single-crystal X-ray diffraction. This powerful technique allows for the precise determination of the molecular and crystal structure.

Crystallization

The growth of high-quality single crystals is the most critical and often challenging step. Slow evaporation of a saturated solution is a common and effective method.

Experimental Protocol:

-

Solvent Selection: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., DMF, ethanol, methanol-water mixture) to create a saturated or near-saturated solution.[14]

-

Slow Evaporation: Loosely cover the container to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Crystal Harvesting: Carefully select a well-formed, defect-free crystal for mounting on the diffractometer.

Data Collection and Processing

Experimental Workflow:

-

Mounting: The selected crystal is mounted on a goniometer head.

-

Data Collection: Data is collected using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation, at a controlled temperature (often low temperatures like 120 K to reduce thermal vibrations).[14][15]

-

Data Reduction: The raw diffraction data is processed to correct for various experimental factors and to obtain a set of unique reflection intensities.

Structure Solution and Refinement

The processed data is then used to solve and refine the crystal structure.

Computational Workflow:

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.[8] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[12]

-

Validation: The final refined structure is validated using various crystallographic metrics.

The workflow for single-crystal X-ray diffraction is illustrated in the diagram below.

Caption: Workflow for Single-Crystal X-ray Analysis.

Expected Crystallographic Data

Based on analyses of similar hydrazone structures, the following data would be expected for 2-(2-naphthyloxy)-N'-(3-nitrobenzylidene)acetohydrazide.[7][16]

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Triclinic |

| Space Group | Centrosymmetric (e.g., P2₁/c, P-1) |

| Z (Molecules per unit cell) | 2, 4, or 8 |

| Hydrogen Bonding | Intermolecular N—H⋯O, C—H⋯O interactions expected |

| Molecular Conformation | Planar or near-planar geometry of the hydrazone moiety |

Part 3: Computational Analysis

To gain deeper insights into the electronic structure, reactivity, and intermolecular interactions, Density Functional Theory (DFT) and Hirshfeld surface analysis are employed.

Density Functional Theory (DFT) Calculations

DFT calculations are used to optimize the molecular geometry in the gas phase and to compute various electronic properties. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used level of theory for such systems.[17][18]

Key Analyses:

-

Geometric Optimization: The calculated bond lengths and angles are compared with the experimental X-ray diffraction data to validate the computational method.[12][19]

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap provides insights into the molecule's chemical reactivity and stability.[18]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electron density distribution, identifying electrophilic and nucleophilic sites on the molecule.[20]

The logical flow of DFT calculations is shown below.

Caption: Workflow for DFT Computational Analysis.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within the crystal lattice.[1] The analysis is performed using the crystallographic information file (CIF) as input.

Key Visualizations:

-

d_norm surface: This surface maps normalized contact distances, with red spots indicating intermolecular contacts that are shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds.[1][17]

-

2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.[17] H···H, O···H, and C···H contacts are typically significant in hydrazone derivatives.[21]

Expected Contributions to Crystal Packing:

| Interaction Type | Expected Contribution | Significance |

| H···H | High | Represents the large proportion of hydrogen atoms |

| O···H/N···H | Moderate to High | Indicates the presence of hydrogen bonding |

| C···H | Moderate | Highlights weaker C-H···π or C-H···O interactions |

| C···C | Low to Moderate | Suggests potential π-π stacking interactions |

Conclusion

The comprehensive analysis of 2-(2-naphthyloxy)-N'-(3-nitrobenzylidene)acetohydrazide, integrating synthesis, single-crystal X-ray diffraction, and computational studies, provides a holistic understanding of its structural and electronic properties. The precise determination of its three-dimensional structure is crucial for establishing structure-activity relationships, which is a vital step in the rational design of new therapeutic agents. The methodologies outlined in this guide represent a robust and validated approach for the characterization of novel hydrazone derivatives, contributing to the advancement of medicinal chemistry and materials science.

References

-

Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. (2025). Molecules. [Link]

-

A Hydrazone Derivative: Synthesis, Crystal Structure, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis and Computational Study. (2022). Journal of Molecular Structure. [Link]

-

The Synthesis and Crystal Structure of Two New Hydrazone Compounds. (2016). Crystals. [Link]

-

A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. (2016). The Journal of Physical Chemistry A. [Link]

-

Computational investigation of hydrazone derivatives as potential COVID-19 receptor inhibitors: DFT analysis, molecular docking, dynamics simulations, topological indices and ADMET profiling. (2024). Journal of Biomolecular Structure and Dynamics. [Link]

-

Crystal structure and Hirshfeld surface analysis of N′-[(1E)-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylidene]benzohydrazide monohydrate. (2023). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. (2025). ResearchGate. [Link]

-

The Synthesis and Crystal Structure of Two New Hydrazone Compounds. (2016). Semantic Scholar. [Link]

-

Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. (2023). Molecules. [Link]

-

Synthesis, X-ray Structure, Hirshfeld, DFT Conformational, Cytotoxic, and Anti-Toxoplasma Studies of New Indole-Hydrazone Derivatives. (2023). Molecules. [Link]

-

New bis hydrazone: Synthesis, X-ray crystal structure, DFT computations, conformational study and in silico study of the inhibition activity of SARS-CoV-2. (2022). Journal of Molecular Structure. [Link]

-

Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. (2025). ChemistrySelect. [Link]

-

Synthesis, crystal growth, spectroscopic characterization, Hirshfeld surface analysis and DFT investigations of novel nonlinear optically active 4-benzoylpyridine-derived hydrazone. (2019). Journal of Molecular Structure. [Link]

-

The Synthesis and Crystal Structure of Two New Hydrazone Compounds. (2025). ResearchGate. [Link]

-

Synthesis and X-Ray Structures of Hydrazones Derived From 2-(4-Nitrophenoxy)acetohydrazide. (2014). Asian Journal of Chemistry. [Link]

-

New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. (2018). Molecules. [Link]

-

Synthesis and crystal structures of (E)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. (2023). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

2-(2-NAPHTHYLOXY)-N'-(3-NITROBENZYLIDENE)ACETOHYDRAZIDE. (n.d.). NextSDS. [Link]

-

Comparison of the Crystal Structures of Three Compounds with a Phenoxy Acetohydrazide Nucleus. (2023). AIP Conference Proceedings. [Link]

-

Acetohydrazide. (2007). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

2-(2-naphthyloxy)-n'-(3-nitrobenzylidene)acetohydrazide. (n.d.). PubChemLite. [Link]

-

N′-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide monohydrate. (2020). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure–Activity Relationship, and Molecular Docking. (2021). Journal of Agricultural and Food Chemistry. [Link]

-

(PDF) Synthesis and Antimicrobial Activity of Dithiocarbamates of ω-Substituted (2-naphthyloxy)alkanes. (2025). ResearchGate. [Link]

-

2-(1-NAPHTHYLOXY)-N'-(3-NITROBENZYLIDENE)ACETOHYDRAZIDE. (n.d.). NextSDS. [Link]

-

2-(2-Nitrophenyl)acetohydrazide. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii. (2024). MedChemComm. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. (2023). Molecules. [Link]

-

Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii. (2024). RSC Publishing. [Link]

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2025). International Journal of Molecular Sciences. [Link]

-

(PDF) 2-(2-Nitrophenyl)acetohydrazide. (2012). ResearchGate. [Link]

-

2-(2-naphthyloxy)acetohydrazide (C12H12N2O2). (n.d.). PubChemLite. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. PubChemLite - 2-(2-naphthyloxy)-n'-(3-nitrobenzylidene)acetohydrazide (C19H15N3O4) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. The Synthesis and Crystal Structure of Two New Hydrazone Compounds [mdpi.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. journals.iucr.org [journals.iucr.org]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A Hydrazone Derivative: Synthesis, Crystal Structure, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis and Computational Study - ProQuest [proquest.com]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Synthesis, X-ray Structure, Hirshfeld, DFT Conformational, Cytotoxic, and Anti-Toxoplasma Studies of New Indole-Hydrazone Derivatives [mdpi.com]

Naphthyloxy Acetohydrazide Derivatives: A Versatile Scaffold for Modulating Biological Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, driving the exploration of diverse chemical scaffolds. Among these, the hydrazide-hydrazone moiety has garnered significant interest due to its broad spectrum of biological activities.[1][2][3][4][5] When integrated with a naphthyloxy backbone, the resulting naphthyloxy acetohydrazide derivatives present a class of compounds with remarkable and tunable pharmacological potential. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of these derivatives. We will delve into their demonstrated anti-inflammatory, antimicrobial, and anticancer properties, supported by detailed experimental protocols and mechanistic insights to empower researchers in the field of drug discovery and development.

The Naphthyloxy Acetohydrazide Scaffold: A Synthesis Overview

The chemical architecture of naphthyloxy acetohydrazide derivatives combines the rigid, aromatic naphthyl ring system with the versatile acetohydrazide linker. This combination offers a unique platform for structural modification, allowing for the fine-tuning of physicochemical properties and biological targets. The general synthesis is a multi-step process that offers flexibility for creating diverse libraries of compounds.

The typical synthetic route commences with the reaction of a substituted naphthol with an ethyl haloacetate (e.g., ethyl chloroacetate or bromoacetate) to form the corresponding naphthyloxy acetate ester. This intermediate is then subjected to hydrazinolysis, typically using hydrazine hydrate, to yield the core naphthyloxy acetohydrazide.[6][7] This key intermediate serves as a building block for further derivatization, most commonly through condensation with a wide array of aldehydes or ketones to produce the final N-acylhydrazone derivatives.[8]

Caption: General Synthesis of Naphthyloxy Acetohydrazide Derivatives.

Anti-inflammatory Activity: Targeting the Inflammatory Cascade

Chronic inflammation is implicated in a multitude of diseases, making the development of novel anti-inflammatory agents a critical research area.[9] Naphthyloxy acetohydrazide derivatives have emerged as potent anti-inflammatory prototypes.[10]

Mechanism of Action

Studies on regioisomeric analogues of naphthyl-N-acylhydrazone derivatives have demonstrated significant anti-inflammatory effects in both acute in vivo and in vitro models.[10] A key mechanism appears to be the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. A reduction in the expression of phosphorylated NF-κB suggests that these compounds inhibit this central inflammatory pathway.[10] This inhibition leads to a downstream decrease in the production of pro-inflammatory mediators, including nitric oxide (NO) and interleukin-1β (IL-1β), and a reduction in leukocyte migration to the site of inflammation.[10] Furthermore, some derivatives have been shown to increase the production of the anti-inflammatory cytokine IL-10.[10]

Another significant target for anti-inflammatory agents is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform. Recent studies have focused on synthesizing α-naphthalene acetic acid-based hydrazide derivatives as selective COX-2 inhibitors, which is an attractive strategy for developing safer anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[11][12]

Caption: Inhibition of the NF-κB Signaling Pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic and reliable in vivo model for evaluating acute anti-inflammatory activity. The causality is direct: carrageenan injection induces a localized, reproducible inflammatory response, and a reduction in the resulting edema (swelling) is a clear indicator of the compound's efficacy.

Methodology:

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

-

Grouping: Animals are randomly divided into groups (n=6):

-

Dosing: Compounds are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

Induction of Inflammation: 0.1 mL of a 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement: The paw volume is measured immediately after injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

-

Quantitative Data Summary

The following table summarizes representative anti-inflammatory activity data for hydrazide derivatives.

| Compound | Dose (mg/kg) | Max % Inhibition of Edema | Reference |

| Nicotinic Acid Hydrazide (o-NO2) | 50 | 37.29% | [9] |

| Nicotinic Acid Hydrazide (m-NO2) | 50 | 34.17% | [9] |

| Diclofenac Sodium (Standard) | - | 38.85% | [9] |

Antimicrobial Potential: A New Frontier Against Resistance

The rise of multidrug-resistant pathogens necessitates the discovery of novel antibacterial agents.[13] Naphthyloxy acetohydrazide derivatives have shown promise in this area, with activity against a range of bacteria and fungi.[6][14][15]

Spectrum of Activity and SAR

Studies have demonstrated that these compounds can be effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi like Candida albicans.[6][16]

A particularly noteworthy finding is the potent activity of novel naphthalimide hydrazide derivatives against carbapenem-resistant Acinetobacter baumannii (CRAB), a pathogen of significant clinical concern.[17][18] Structure-activity relationship studies revealed that modifications at the N-position of the naphthalimide ring are crucial. For instance, certain derivatives exhibited potent activity with Minimum Inhibitory Concentrations (MICs) as low as 0.5–1 μg/mL against CRAB.[17][18] Synergistic studies also show that these compounds can enhance the efficacy of FDA-approved drugs.[17]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is the gold standard for quantifying the antimicrobial potency of a compound. It determines the lowest concentration of the agent that completely inhibits visible microbial growth. This self-validating system includes positive (no drug) and negative (no bacteria) controls to ensure the reliability of the results.

Methodology:

-

Preparation of Inoculum: A bacterial suspension is prepared from a fresh culture and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: The test compound is serially diluted (two-fold) in the broth medium in a 96-well microtiter plate. Concentrations typically range from 256 μg/mL down to 0.5 μg/mL or lower.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls:

-

Growth Control: Wells containing only broth and inoculum.

-

Sterility Control: Wells containing only uninoculated broth.

-

Reference Control: A standard antibiotic (e.g., Levofloxacin) is tested in parallel.[18]

-

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Quantitative Data Summary

| Compound | Organism | MIC (μg/mL) | Reference |

| Compound 5b | A. baumannii BAA 1605 | 0.5–1 | [17][18] |

| Compound 5c | A. baumannii BAA 1605 | 0.5–1 | [17][18] |

| Compound 5d | A. baumannii BAA 1605 | 0.5–1 | [17][18] |

| Compound 5e | A. baumannii BAA 1605 | 0.5–1 | [17][18] |

| Levofloxacin (Standard) | A. baumannii BAA 1605 | >64 | [18] |

Anticancer Activity: Inducing Programmed Cell Death

The structural features of naphthalimide and naphthol derivatives have long been associated with anticancer properties, primarily due to their ability to interact with DNA and key cellular enzymes.[19][20] The incorporation of the acetohydrazide linker provides new avenues for developing potent and selective cytotoxic agents.[8]

Mechanism of Action and Cytotoxicity

Naphthol and naphthyridine-based derivatives have demonstrated significant cytotoxic activity against a variety of human cancer cell lines, including pancreatic (BxPC-3), colorectal (HT-29), cervical (HeLa), and leukemia (HL-60).[20][21] The primary mechanism of action appears to be the induction of apoptosis (programmed cell death).[21][22][23] In silico studies suggest that this pro-apoptotic activity may be attributed to the inhibition of key proteins involved in cell cycle regulation and survival, such as Cyclin-Dependent Kinase 2 (CDK2).[21][22][23]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. The causality is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Caption: Workflow for the MTT Cytotoxicity Assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is included.

-

Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the purple formazan crystals.

-

Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.[24]

Quantitative Data Summary

| Compound Class | Cancer Cell Line | IC50 Value (µM) | Reference |

| Naphthyridine Derivative (16) | HeLa (Cervical) | 0.7 | [20] |

| Naphthyridine Derivative (16) | HL-60 (Leukemia) | 0.1 | [20] |

| Aminobenzylnaphthol (MMZ-45B) | HT-29 (Colorectal) | 31.78 | [21] |

| Aminobenzylnaphthol (MMZ-140C) | BxPC-3 (Pancreatic) | 30.15 | [21] |

Conclusion and Future Directions

Naphthyloxy acetohydrazide derivatives represent a highly promising and versatile chemical scaffold in medicinal chemistry. The ease of their synthesis and the potential for extensive structural modification allow for the systematic exploration of structure-activity relationships. The compelling data on their anti-inflammatory, antimicrobial, and anticancer activities underscore their potential as lead compounds for drug development.

Future research should focus on optimizing the lead compounds to enhance potency and selectivity while minimizing toxicity. A deeper investigation into their mechanisms of action, including the identification of specific molecular targets, will be crucial for their rational design and clinical translation. The potent activity against drug-resistant pathogens like CRAB is particularly encouraging and warrants accelerated investigation.[18] As our understanding of this chemical class grows, so too will its potential to yield novel therapeutics for some of our most pressing medical challenges.

References

-

Soares, T.F., et al. (2022). Novel Regioisomeric Analogues of Naphthyl-N-Acylhydrazone Derivatives and Their Anti-Inflammatory Effects. MDPI. Available at: [Link]

-

Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. (2012). Hygeia journal for drugs and medicines. Available at: [Link]

-

Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Eco-Vector Journals Portal. Available at: [Link]

-

A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (2017). Hygeia journal for drugs and medicines. Available at: [Link]

-

Singh, N., et al. (2020). Synthesis, Characterization, Computational Analysis And Antimicrobial Assay Of Novel Naphthyloxy And Naphthylphenoxy Derivatives. International Journal of Scientific & Technology Research. Available at: [Link]

-

A Review on Biological Activities and Chemical Synthesis of Hydrazide Derivatives. Current Topics in Medicinal Chemistry. Available at: [Link]

-

Ahmad, M., & Al-Majidi, S. (2024). Synthesis, Evaluation Antimicrobial Activity of Some New N-substituted Naphthalimides Containing Different Heterocyclic Rings. Iraqi Journal of Science. Available at: [Link]

-

Thamotharan, S., et al. (2003). 2-(2-Naphthyloxy)acetate derivatives. II. A new class of antiamnesic agents. Acta Crystallographica Section C. Available at: [Link]

-

A Review on Biological Activities of Hydrazone Derivatives. (2016). Impactfactor. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. (2006). MDPI. Available at: [Link]

-

Arif, M., et al. (2017). A new class of potential antidiabetic acetohydrazides: Synthesis, in vivo antidiabetic activity and molecular docking studies. Bangladesh Journal of Pharmacology. Available at: [Link]

-

Synthesis of acyl hydrazide derivatives of α-naphthalene acetic acid as COX-2 inhibitors: in vitro evaluation, molecular docking and DFT studies. (2026). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Rana, P., et al. (2024). Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii. RSC Publishing. Available at: [Link]

-

Narang, R., et al. (2012). A review on biological activities and chemical synthesis of hydrazide derivatives. Current Medicinal Chemistry. Available at: [Link]

-

Synthesis and Anti-Inflammatory Activity of Novel N-Arylidene-2-(2-Phenoxyphenyl) Acetohydrazides. (2014). Semantic Scholar. Available at: [Link]

-

Kciuk, M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI. Available at: [Link]

-

Rana, P., et al. (2024). Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii. PMC. Available at: [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. MDPI. Available at: [Link]

-

Kciuk, M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. PubMed. Available at: [Link]

-

Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Kumar, R., et al. (2017). Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. Xia & He Publishing Inc. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2018). N′-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide monohydrate. PMC. Available at: [Link]

-

Pytka, K., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PMC. Available at: [Link]

-

Kciuk, M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. ResearchGate. Available at: [Link]

-

Wujec, M., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI. Available at: [Link]

-

An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. (2023). ResearchGate. Available at: [Link]

-

Chen, Y. F., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed. Available at: [Link]

-

In vitro characterization of arylhydrazones of active methylene derivatives. (2018). ScienceOpen. Available at: [Link]

Sources

- 1. hygeiajournal.com [hygeiajournal.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. impactfactor.org [impactfactor.org]

- 4. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Activities of Hydrazone Derivatives [mdpi.com]

- 6. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. hygeiajournal.com [hygeiajournal.com]

- 10. Novel Regioisomeric Analogues of Naphthyl-N-Acylhydrazone Derivatives and Their Anti-Inflammatory Effects [mdpi.com]

- 11. Synthesis of acyl hydrazide derivatives of α-naphthalene acetic acid as COX-2 inhibitors: in vitro evaluation, molecular docking and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety [xiahepublishing.com]

- 17. Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. scienceopen.com [scienceopen.com]

Solubility and Stability of 2-(2-naphthyloxy)-N'-(3-nitrobenzylidene)acetohydrazide: A Comprehensive Evaluation Framework

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-naphthyloxy)-N'-(3-nitrobenzylidene)acetohydrazide is a hydrazone-containing molecule with a chemical structure suggestive of potential biological activity. Hydrazones are a well-regarded class of compounds in medicinal chemistry, known for a wide spectrum of pharmacological effects.[1] However, the translation of a promising molecule from discovery to a viable drug candidate is critically dependent on its physicochemical properties, primarily its solubility and stability. This guide provides a comprehensive technical framework for the systematic evaluation of these two cornerstone parameters. We will detail the underlying principles, provide field-proven experimental protocols, and outline the development of robust analytical methodologies essential for generating reliable and reproducible data. The narrative is structured from the perspective of a senior application scientist, emphasizing not just the procedural steps but the causal logic behind experimental design choices, in alignment with international regulatory standards.

Introduction: The Pivotal Role of Physicochemical Profiling

The journey of a new chemical entity (NCE) towards clinical application is fraught with challenges, many of which are rooted in suboptimal physicochemical characteristics. Poor aqueous solubility can lead to low bioavailability and erratic absorption, while chemical instability can compromise shelf-life, therapeutic efficacy, and patient safety. Therefore, a thorough investigation of the solubility and stability of a candidate molecule like 2-(2-naphthyloxy)-N'-(3-nitrobenzylidene)acetohydrazide is not merely a data-gathering exercise; it is a fundamental component of risk assessment and mitigation in drug development.

The molecule in focus belongs to the hydrazone class, characterized by an azometine (-NHN=CH-) group formed via the condensation of a hydrazide with an aldehyde. This functional group is the chemical epicenter of the molecule's stability profile, as the imine-like carbon-nitrogen double bond is susceptible to hydrolysis, particularly under acidic conditions.[2] The overall structure, featuring a bulky naphthyloxy group and a nitrobenzylidene moiety, suggests significant hydrophobicity, which will likely dominate its solubility characteristics.

This guide will provide the necessary protocols to:

-

Determine the equilibrium solubility in pharmaceutically relevant media.

-

Assess the intrinsic chemical stability under forced degradation conditions as stipulated by the International Conference on Harmonisation (ICH) guidelines.[3]

-

Establish a validated, stability-indicating analytical method for accurate quantification.

Workflow Overview

The following diagram outlines the integrated workflow for the comprehensive assessment of the compound's solubility and stability.

Caption: Integrated workflow for solubility and stability assessment.

Part I: Solubility Profiling

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For oral administration, a drug must first dissolve in the gastrointestinal fluids before it can be absorbed through the gut wall. This section details a robust protocol for determining the thermodynamic equilibrium solubility of the title compound.

Causality Behind Experimental Choices

-

Solvent Selection: We will assess solubility in a range of media that simulate biological environments and are relevant to formulation development.

-

pH 1.2 HCl Buffer: Simulates gastric fluid.

-

pH 6.8 Phosphate Buffer: Simulates intestinal fluid.

-

Water: Provides a baseline of intrinsic aqueous solubility.

-

1-Octanol: Used to understand the lipophilicity of the compound and model its partitioning across biological membranes.[4]

-

-

Methodology: Isothermal Shake-Flask Method: This is the gold-standard method for determining equilibrium solubility. It involves generating a saturated solution of the compound and measuring the concentration of the dissolved solute. Its trustworthiness comes from allowing the system to reach thermodynamic equilibrium, providing a true measure of solubility rather than a kinetic approximation.

-

Temperature Control: Experiments are conducted at a controlled temperature (typically 25°C or 37°C) because solubility is a temperature-dependent property.

Experimental Protocol: Equilibrium Solubility Determination

-

Preparation: Add an excess amount of 2-(2-naphthyloxy)-N'-(3-nitrobenzylidene)acetohydrazide (e.g., 2-5 mg, accurately weighed) to a series of glass vials. The key is to ensure that solid material remains undissolved at the end of the experiment, confirming saturation.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the selected test solvents (pH 1.2 buffer, pH 6.8 buffer, purified water, 1-octanol).

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C). Allow the samples to equilibrate for a minimum of 24-48 hours. This duration is critical to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the samples (e.g., at 14,000 rpm for 15 minutes) to pellet any remaining undissolved solid.

-

Sample Collection: Carefully withdraw a known aliquot of the clear supernatant from each vial. Crucially, avoid disturbing the solid pellet.

-

Dilution & Analysis: Dilute the supernatant with a suitable mobile phase or solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method. Analyze the diluted samples using a validated HPLC-UV method (detailed in Section 4.3).

Data Presentation: Solubility Summary

All quantitative solubility data should be compiled into a clear, concise table.

| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| HCl Buffer | 1.2 | 25 | Experimental Value | Calculated Value |

| Phosphate Buffer | 6.8 | 25 | Experimental Value | Calculated Value |

| Purified Water | ~7.0 | 25 | Experimental Value | Calculated Value |

| 1-Octanol | N/A | 25 | Experimental Value | Calculated Value |

Part II: Chemical Stability Assessment

Stability testing is mandated by regulatory agencies to establish a re-test period for a drug substance or a shelf life for a drug product.[5] It involves evaluating how environmental factors like temperature, humidity, and light affect the quality of the substance over time.[6] This section focuses on forced degradation studies, which are designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.

Key Degradation Pathways for Hydrazones

Understanding the inherent chemical liabilities of the hydrazone functional group is key to designing a meaningful stability study.

Caption: Primary degradation pathways for hydrazone-containing compounds.

-

Hydrolysis: This is the most common degradation pathway for hydrazones.[7] The C=N bond is susceptible to cleavage by water, a reaction that is often catalyzed by acid or base.[8] This would break down 2-(2-naphthyloxy)-N'-(3-nitrobenzylidene)acetohydrazide into its constituent precursors: 2-(2-naphthyloxy)acetohydrazide and 3-nitrobenzaldehyde. The rate of hydrolysis is highly pH-dependent, typically increasing as the pH decreases.[2]

-

Oxidation: The nitrogen atoms in the hydrazone linkage can be susceptible to oxidation, potentially leading to the formation of various byproducts.[9]

-

Photolysis: Exposure to UV or visible light can provide the energy to induce isomerization (e.g., E/Z isomerization around the C=N bond) or other photochemical reactions.

Experimental Protocols: Forced Degradation Studies

The goal of these studies is to achieve a target degradation of 5-20%.[3] This level is sufficient to demonstrate that the analytical method can separate and detect degradation products without destroying the molecule to an extent that the degradation profile becomes unrealistic.[10]

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

-

Acidic Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

-

Incubate at 60°C for 24 hours.

-

At timed intervals (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, dilute with mobile phase, and analyze by HPLC.

-

-

Basic Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

-

Incubate at 60°C for 24 hours.

-

At timed intervals, withdraw an aliquot, neutralize with 0.1 M HCl, dilute, and analyze.

-

-

Oxidative Degradation:

-

Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep at room temperature for 24 hours.

-

At timed intervals, withdraw an aliquot, dilute, and analyze immediately. The reaction can be quenched by adding a small amount of sodium bisulfite if necessary.

-

-

Thermal Degradation (Solid State):

-

Place a small amount of solid compound in a vial.

-

Heat in an oven at 80°C for 48 hours.

-

At timed intervals, withdraw a sample, dissolve in solvent, dilute, and analyze.

-

-

Photolytic Degradation:

-

Prepare a solution of the compound (e.g., 0.1 mg/mL in methanol/water).

-

Expose the solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[5][11]

-

A control sample should be wrapped in aluminum foil and kept alongside to differentiate between thermal and photolytic degradation.

-

Analyze samples at appropriate time points.

-

The Self-Validating System: A Stability-Indicating Analytical Method (SIAM)

The trustworthiness of any stability study hinges on the analytical method used. A method is deemed "stability-indicating" if it can accurately measure the decrease in the active substance's concentration due to degradation and can separate the degradation products from the parent compound and from each other. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this application.[12]

Causality Behind Method Development Choices

-

Technique: Reversed-phase HPLC is chosen for its versatility in separating moderately polar to nonpolar compounds like the one .

-

Column: A C18 column is the standard starting point due to its hydrophobic stationary phase, which will effectively retain the analyte.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (acetonitrile or methanol) is used. The gradient allows for the elution of both the parent compound and any potential degradation products, which may have significantly different polarities.

-

Detection: A Photodiode Array (PDA) detector is superior to a simple UV detector. It acquires spectra across a range of wavelengths simultaneously, which is invaluable for:

-

Peak Purity Analysis: To ensure that the parent peak is not co-eluting with any degradants.

-

Method Specificity: Demonstrating that the method can resolve all relevant compounds.

-

Wavelength Optimization: Selecting the optimal wavelength for quantification of the parent drug and its degradants.

-

Experimental Protocol: HPLC Method Development & Validation

-

Initial Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: PDA detector, monitor at 254 nm and 320 nm (or wavelength of maximum absorbance).

-

Injection Volume: 10 µL.

-

-

Method Optimization: Inject a mixture of the stressed samples (acid, base, peroxide, etc.). The goal is to achieve baseline separation between the parent peak and all major degradation peaks. Adjust the gradient slope, pH of the mobile phase, or even the organic solvent to achieve optimal resolution.

-

Validation (Peak Purity): Once the method is optimized, use the PDA software to perform peak purity analysis on the parent peak in each of the stressed samples. A "pure" peak confirms that no degradants are co-eluting, validating the method as stability-indicating.

Data Presentation: Forced Degradation Summary

| Stress Condition | Duration | Parent Compound Remaining (%) | No. of Degradants | Observations (e.g., Major Degradant RT) |

| 0.1 M HCl, 60°C | 24 h | Experimental Value | Count from Chromatogram | Describe Chromatogram |

| 0.1 M NaOH, 60°C | 24 h | Experimental Value | Count from Chromatogram | Describe Chromatogram |

| 3% H₂O₂, RT | 24 h | Experimental Value | Count from Chromatogram | Describe Chromatogram |

| Heat (Solid), 80°C | 48 h | Experimental Value | Count from Chromatogram | Describe Chromatogram |

| Light (ICH Q1B) | - | Experimental Value | Count from Chromatogram | Describe Chromatogram |

Conclusion

This guide has provided a detailed, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of 2-(2-naphthyloxy)-N'-(3-nitrobenzylidene)acetohydrazide. By adhering to these protocols, researchers can generate high-quality, reliable data that is crucial for making informed decisions in the drug development process. The emphasis on understanding the causality behind experimental design and the development of a self-validating, stability-indicating analytical method ensures the integrity and trustworthiness of the results. This foundational physicochemical profile is an indispensable prerequisite for any further preclinical or clinical investigation of this compound.

References

-

Garrido, G., et al. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 58(9), 2501–2509. Available at: [Link]

-

Kovaříková, P., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis, 48(1), 104-111. Available at: [Link]

-

Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Available at: [Link]

-

Abrams, M. J., et al. (1999). Synthesis of Stable Hydrazones of a Hydrazinonicotinyl-Modified Peptide for the Preparation of 99mTc-Labeled Radiopharmaceuticals. Bioconjugate Chemistry, 10(5), 817–823. Available at: [Link]

-

International Council for Harmonisation (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Chapter 6: Analytical Methods for Hydrazines. In Toxicological Profile for Hydrazines. Available at: [Link]

-

European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at: [Link]

-

European Medicines Agency (EMA). (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]

-

Pharmaceuticals and Medical Devices Agency (PMDA), Japan. (2003). Guideline on Stability Testing of New Drug Substances and Products (ICH Q1A). Available at: [Link]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Available at: [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Hydrazones: Synthesis, biological activity and their spectral characterization. Journal of Chemical and Pharmaceutical Research, 2(5), 992-1002. Available at: [Link]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. Available at: [Link]

-

Hassan, L. A., et al. (2024). Physical properties of synthesized hydrazones. ResearchGate. Available at: [Link]

-

Bajaj, S., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(1), 1-8. Available at: [Link]

-

Baudyš, J., et al. (2024). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. Molecules, 29(9), 2095. Available at: [Link]

-

Singh, R., & Rehman, Z. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Available at: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ajrconline.org [ajrconline.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pmda.go.jp [pmda.go.jp]

- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]

- 11. ICH Official web site : ICH [ich.org]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

Deconstructing the Nitrobenzylidene Hydrazide Pharmacophore: Synthesis, Mechanisms, and Antimicrobial Efficacy

Executive Summary

The hydrazide-hydrazone scaffold, defined by its highly reactive azomethine linkage (–CO–NH–N=CH–), is a privileged structural motif in modern medicinal chemistry[1]. When this core is functionalized with a nitrobenzylidene moiety, the resulting pharmacophore exhibits profound biological activities, ranging from potent antibacterial and antifungal properties to anticancer and antitubercular effects[2],[3]. This technical guide explores the structural causality, self-validating synthesis methodologies, and biological evaluation workflows of nitrobenzylidene hydrazides, providing a comprehensive framework for rational drug design.

Structural Rationale and Pharmacophore Dynamics

The biological efficacy of nitrobenzylidene hydrazides is intrinsically linked to their stereoelectronic properties. The core pharmacophore operates through three synergistic components:

-

The Carbonyl Group (C=O): Acts as a critical hydrogen bond acceptor, facilitating rigid interaction with target protein residues[4].

-

The Azomethine Linkage (C=N): The nitrogen atom serves as a strong electron donor. This linkage is essential for coordinating with transition metal ions in biological systems, effectively forming stable complexes that inhibit metalloenzymes[4].

-

The Nitroaromatic Ring: The incorporation of a strongly electron-withdrawing nitro group (–NO 2 ) at the ortho, meta, or para position of the benzylidene ring drastically alters the electron density across the azomethine bond. Quantitative Structure-Activity Relationship (QSAR) studies demonstrate that this electron withdrawal increases the lipophilicity and topological polar surface area of the molecule, enhancing cellular permeability and target binding affinity[5],[6].

Mechanism of Action (MoA)

The antimicrobial and cytotoxic mechanisms of nitrobenzylidene hydrazides are multifaceted. The primary mode of action involves the bioreduction of the nitro group by bacterial nitroreductases, generating highly reactive nitroso and hydroxylamine intermediates. These reactive species induce inter-strand DNA cross-linking, permanently halting replication[1]. Additionally, the azomethine pharmacophore can competitively bind to the active sites of essential enzymes, such as methionine aminopeptidases in Mycobacterium tuberculosis[7].

Logical workflow of nitrobenzylidene hydrazide synthesis and downstream biological targeting.

Self-Validating Synthesis Protocol

To ensure high yield and purity, the synthesis of nitrobenzylidene hydrazides relies on an acid-catalyzed condensation reaction. The following protocol incorporates self-validating checkpoints to guarantee structural integrity[8],[9].

Causality of Reagents: Glacial acetic acid is utilized as a mild acid catalyst to protonate the carbonyl oxygen of the nitrobenzaldehyde. This increases the electrophilicity of the carbonyl carbon, significantly lowering the activation energy required for nucleophilic attack by the terminal primary amine of the acid hydrazide[8].

Step-by-Step Methodology:

-

Preparation: Dissolve 0.01 mol of the selected acid hydrazide and 0.01 mol of the appropriate nitrobenzaldehyde (e.g., 4-nitrobenzaldehyde) in 20 mL of absolute ethanol in a dry round-bottom flask[8],[9].

-

Catalysis: Add 4–5 drops of glacial acetic acid to the mixture to initiate catalysis[8].

-

Reaction: Heat the mixture under reflux for 3–6 hours[8],[9].

-

Validation Checkpoint 1 (Reaction Completion): Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of n-hexane/ethyl acetate (8:2, v/v). The reaction is deemed complete only when the starting material spots completely disappear, indicating full conversion[9].

-

Isolation: Allow the reaction mixture to cool to room temperature. The target nitrobenzylidene hydrazide will precipitate as a solid[9].

-

Purification: Filter the precipitate, wash thoroughly with distilled water to remove residual acid, and recrystallize from hot ethanol[9].

-

Validation Checkpoint 2 (Structural Confirmation): Confirm the molecular structure via FT-IR spectroscopy. A successful synthesis is validated by the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the emergence of a sharp azomethine (C=N) stretch at 1630–1650 cm⁻¹, alongside the N-H stretch at ~3350 cm⁻¹[8],[2].

Biological Evaluation: Antimicrobial Screening Workflow

To quantify the bioactivity of the synthesized pharmacophores, a standardized broth microdilution assay is employed to determine the Minimum Inhibitory Concentration (MIC)[1].

Causality of Reagents: Dimethyl sulfoxide (DMSO) is used as the primary vehicle because it effectively dissolves the highly lipophilic nitrobenzylidene hydrazides without disrupting bacterial cell membranes or causing background toxicity at concentrations below 1% (v/v)[4].

Step-by-Step Methodology:

-

Inoculum Preparation: Suspend test strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth to achieve a turbidity equivalent to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

-

Compound Dilution: Prepare a stock solution of the nitrobenzylidene hydrazide in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate to achieve a concentration gradient (e.g., 0.5 to 256 µg/mL).

-

Validation Checkpoint (Assay Integrity): Include a positive control well containing a broad-spectrum antibiotic (e.g., Ciprofloxacin or Ampicillin) to validate assay sensitivity, and a negative control well containing 1% DMSO to confirm that the vehicle itself does not inhibit bacterial growth[4],[2].

-

Incubation & Reading: Inoculate each well with the bacterial suspension and incubate at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration that completely inhibits visible bacterial growth.

Quantitative Efficacy Data

The substitution pattern on the benzylidene ring heavily dictates the pharmacological output. Table 1 summarizes the biological activity of notable nitrobenzylidene hydrazide derivatives reported in recent literature.

Table 1: Antimicrobial Efficacy of Selected Nitrobenzylidene Hydrazides

| Compound Derivative | Target Organism | Activity Metric | Reference Standard | Source |

| 3-ethoxy-4-hydroxybenzylidene/4-nitrobenzylidene hydrazide | S. aureus, B. subtilis | Superior to Standard | Ciprofloxacin | [5],[2] |

| 4-fluorobenzoic acid[(5-nitro-2-furyl)methylene] hydrazide | S. aureus | Equal to Standard | Ceftriaxone | [3] |

| 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid (4-nitrobenzylidene)hydrazide | E. coli, C. albicans | High Potency | Ampicillin | [6] |

| 2-(2,4-dinitrophenylsulfanyl)benzoimidazol-1-yl-acetic acid (3-nitrobenzylidene) hydrazide | B. subtilis, A. niger | Moderate to High | Streptomycin | [8],[4] |

Note: The presence of dinitro or single nitro substituents on the phenyl ring consistently correlates with peak antimicrobial activity across both Gram-positive and Gram-negative strains due to enhanced electron withdrawal[5],[6].

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. iiste.org [iiste.org]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. ajrconline.org [ajrconline.org]

- 9. 3-Nitrobenzaldehyde | m-Nitrobenzyldehyde | Benzene Compounds | Ambeed.com [ambeed.com]

Application Note: In Vitro Anticancer Evaluation of 2-(2-naphthyloxy)-N'-(3-nitrobenzylidene)acetohydrazide

Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Discovery Professionals Document Type: Technical Application Guide & Standard Operating Procedures (SOPs)

Introduction & Pharmacological Rationale

The compound 2-(2-naphthyloxy)-N'-(3-nitrobenzylidene)acetohydrazide (CAS: 303086-56-8) represents a highly privileged scaffold in modern medicinal chemistry[1]. Structurally, it combines a lipophilic naphthyloxy moiety with a biologically active acylhydrazone linkage and a nitro-substituted aromatic ring.

In the context of oncology, naphthyloxy-acetohydrazide derivatives and their cyclized analogs (such as pyrazoles and oxadiazoles) have demonstrated significant potential as targeted anticancer agents[2]. The primary mechanisms of action typically involve the competitive inhibition of receptor tyrosine kinases (e.g., EGFR) at the ATP-binding cleft, alongside the potent induction of intrinsic mitochondrial apoptosis via the modulation of the Bax/Bcl-2 protein ratio[3].

This application note provides a self-validating, robust methodological framework for evaluating the antineoplastic efficacy, cytotoxicity, and mechanistic pathways of this specific compound in cultured human cancer cell lines.

Fig 1: Proposed apoptotic and kinase-inhibitory signaling pathway.

Reagent Preparation & Physicochemical Handling

Due to the extended aromatic system (naphthyl and benzylidene rings), 2-(2-naphthyloxy)-N'-(3-nitrobenzylidene)acetohydrazide exhibits high lipophilicity and poor aqueous solubility.

Stock Solution Preparation

-

Solvent: Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO).

-

Concentration: Prepare a primary stock of 10 mM or 20 mM.

-

Causality Check: Water ingress will cause immediate micro-precipitation of the compound, leading to artificially low IC50 readings. Aliquot the DMSO stock into single-use amber vials and store at -20°C to prevent freeze-thaw degradation and photobleaching of the nitrobenzylidene moiety.

Working Dilutions

-

Dilute the stock solution in complete culture media immediately prior to cellular treatment.

-

Critical Limit: Ensure the final DMSO concentration in the assay wells never exceeds 0.5% (v/v) . Concentrations above this threshold induce solvent-mediated cytotoxicity, confounding the compound's true pharmacological effect.

Experimental Workflows & Protocols

To establish trustworthiness in your screening cascade, the experimental design must utilize orthogonal assays. Relying solely on metabolic assays (like MTT) can be misleading if the compound generates reactive oxygen species (ROS) or interferes with mitochondrial reductases.

Fig 2: Standardized in vitro workflow for anticancer evaluation.

Protocol A: Cell Viability & Proliferation (MTT Assay)

Purpose: To determine the half-maximal inhibitory concentration (IC50) across various cancer cell lines (e.g., MCF-7, HepG2, A549).

-

Seeding: Seed cells in a 96-well plate at a density of 5×103 cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO2.

-

Treatment: Aspirate media. Apply 100 µL of media containing serial dilutions of the compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours in the dark.

-

Scientific Insight: The nitro group on the compound can sometimes absorb light in the visible spectrum. To prevent optical interference, carefully aspirate the media before dissolving the formazan crystals.

-

-

Solubilization: Add 150 µL of DMSO to dissolve the formazan crystals. Shake the plate for 10 minutes.

-

Readout: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Protocol B: Apoptosis Analysis via Flow Cytometry (Annexin V/PI)

Purpose: To validate that the mechanism of cell death is apoptotic rather than necrotic, characterized by phosphatidylserine (PS) externalization[3].

-

Treatment: Treat cells in 6-well plates ( 3×105 cells/well) with the compound at 1/2×IC50 , IC50 , and 2×IC50 concentrations for 24 hours.

-

Harvesting (Critical Step): Collect both the floating (dead) cells in the media and the adherent cells.

-